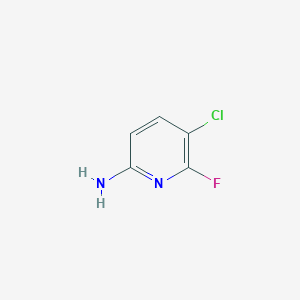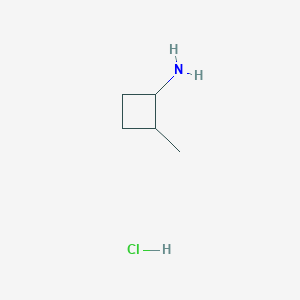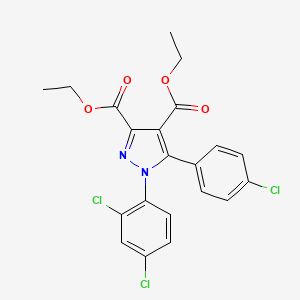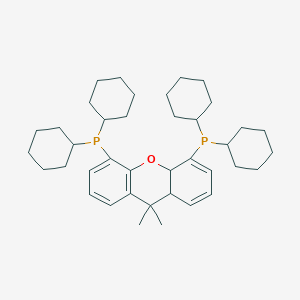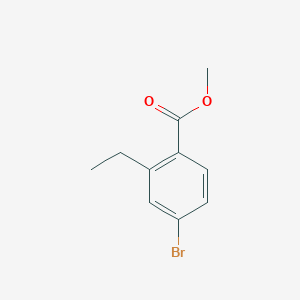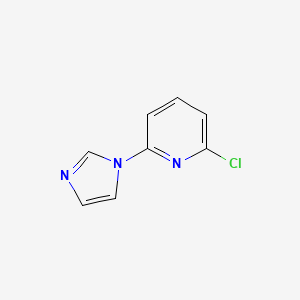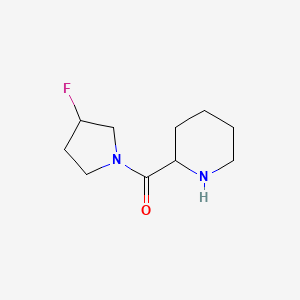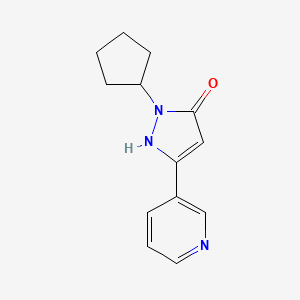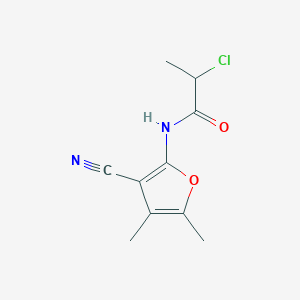
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide
Übersicht
Beschreibung
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 226.66 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide is 1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is not specified, but it is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Development
This compound has been studied for its potential as an antitubercular agent . Researchers have synthesized derivatives of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide and tested them against tuberculosis H37Rv strains. The structural assignments of these derivatives were confirmed using Infrared radiation (IR), Proton nuclear magnetic resonance (1H-NMR), and elemental analysis, indicating promising avenues for tuberculosis treatment .
Synthesis of Fused Heterocycles
The compound’s structure is conducive to the synthesis of fused heterocycles , which are rings of atoms in which at least one atom is a part of two overlapped rings. These structures are significant in pharmaceutical chemistry due to their biological activities. The compound can serve as a precursor in the synthesis of related four-membered to seven-membered heterocycles .
Aldosterone Synthase Inhibition
In the context of cardiovascular research, derivatives of this compound have been explored for their ability to inhibit aldosterone synthase (CYP11B2). This enzyme is a target for lowering arterial blood pressure. The selectivity of these derivatives can be crucial for avoiding side effects related to cortisol secretion .
5-LOX Inhibitor Research
The compound has shown a high binding energy in studies aiming to develop inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators, and their inhibition can be beneficial in treating conditions like asthma and allergies .
Catalysis in Organic Synthesis
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide has been used as a catalyst in organic synthesis. Its properties facilitate various reactions, including those that lead to the formation of novel compounds with potential applications in medicinal chemistry .
Safety and Hazards
The safety information available indicates that the compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXYIKLFKYROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195336 | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide | |
CAS RN |
1306603-87-1 | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




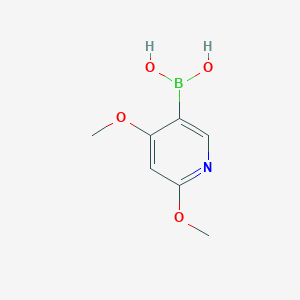

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
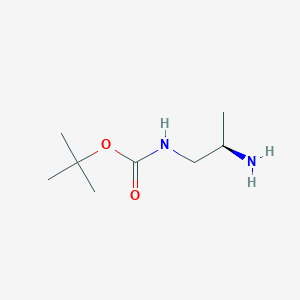
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)
